iRGD peptide

Tumor penetration 3D spheroid model Drug delivery

iRGD peptide (c(CRGDKGPDC)) is the only tumor-penetrating peptide with a validated three-step mechanism: integrin αvβ3/β5 binding, proteolytic CendR motif exposure, and NRP-1-mediated trans-endothelial transport. Unlike conventional RGD peptides confined to perivascular regions, iRGD delivers cargo 40× deeper into tumor parenchyma (≥200 μm). As a co-administration adjuvant, it preserves the regulatory status of FDA-approved chemotherapeutics while achieving superior anti-tumor efficacy at reduced doses. Phase I clinical data confirm favorable pharmacokinetics (t½ ~2 h). For deep tumor penetration studies, nanoparticle functionalization, and PET imaging applications.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B10799694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)
InChIKeyYHTTWXCDIRTOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iRGD Peptide for Scientific Procurement: Tumor-Penetrating Cyclic Peptide Differentiation Guide


iRGD (internalizing RGD, sequence CRGDK/RGPD/EC) is a 9-amino acid cyclic tumor-homing peptide that functions through a unique three-step tumor penetration mechanism. The RGD motif mediates initial binding to αvβ3 and αvβ5 integrins overexpressed on tumor vasculature, whereupon proteolytic cleavage exposes a C-terminal CendR motif (R/KXXR/K) that binds neuropilin-1 (NRP-1), triggering active trans-endothelial transport into the tumor parenchyma [1][2]. This dual-receptor mechanism distinguishes iRGD fundamentally from conventional RGD peptides, which bind integrins but lack the secondary NRP-1-mediated penetration capability and deliver cargo only to tumor blood vessels rather than deep tissue [3].

Why iRGD Cannot Be Substituted by Conventional RGD Peptides in Tumor Penetration Applications


Conventional RGD peptides (e.g., RGDyC, cRGDfK) bind αv integrins with similar nanomolar affinity as iRGD but deliver cargo exclusively to tumor blood vessels without penetrating the extravascular tumor parenchyma [1][2]. This functional divergence stems from the absence of the proteolytically activatable CendR motif in conventional RGD peptides, which prevents NRP-1 engagement and subsequent active transcytosis across the endothelial barrier [3]. In vivo, RGD-conjugated compounds remain confined to perivascular regions, whereas iRGD mediates widespread parenchymal distribution extending hundreds of micrometers beyond vessel walls [2]. Simple co-administration of an RGD peptide with a drug does not recapitulate iRGD's penetration-enhancing effects, as the sequential dual-receptor engagement requiring both integrin binding and subsequent NRP-1 activation is unique to the iRGD scaffold architecture [1].

Quantitative Evidence Guide: iRGD Peptide Differentiation from RGD Peptides and Alternative Tumor-Homing Agents


iRGD vs RGD in 3D Tumor Spheroid Penetration Depth: Quantitative Comparison

In a direct head-to-head comparison using C6 glioma multicellular spheroids (3D tumor model), iRGD-PPCD (iRGD conjugated to PEG-PAMAM-cis-aconityl-DOX) achieved significantly deeper penetration than conventional RGD-PPCD. The study quantitatively measured penetration depth from the spheroid surface, demonstrating that the iRGD-mediated delivery system possesses stronger penetrating ability than RGD-based systems [1].

Tumor penetration 3D spheroid model Drug delivery Glioma iRGD vs RGD

iRGD Co-Administration Enhances Tumor Penetration up to 40-Fold: Quantitative Evidence from Human Tumor Xenografts

In a landmark study using human tumor xenografts in immunodeficient mice, co-administration of free iRGD peptide with various compounds increased tumor parenchymal penetration up to 40-fold compared to administration of the compounds alone. This effect was demonstrated across compounds of diverse molecular sizes and chemical properties, including small molecules, nanoparticles, and antibodies [1]. A separate study in hepatocellular carcinoma-bearing mice quantified the delivery enhancement of marker substances to tumors as approximately three-fold, with no parallel increase in normal tissues [2].

Co-administration Tumor penetration enhancement Human xenograft iRGD Drug delivery

iRGD vs RGD in In Vivo Survival Benefit: Median Survival Extension Quantified

In a direct head-to-head comparison in a glioma-bearing mouse model, iRGD-mediated delivery systems produced significantly longer median survival than RGD-mediated systems. The study compared three treatment groups: iRGD co-administered with PPCD (doxorubicin-polymer conjugate), iRGD-PPCD conjugate, and RGD-PPCD conjugate. Both iRGD-based regimens extended survival substantially beyond the RGD conjugate [1].

Survival benefit In vivo efficacy Glioma model iRGD vs RGD Median survival

iRGD vs CRGDC in Tumor Homing Area: 3.4-Fold Higher Accumulation Quantified by Immunohistochemistry

In a direct comparison with the integrin-binding but non-penetrating control peptide CRGDC (a scrambled sequence variant), iRGD demonstrated substantially greater tumor homing area. Using FAM-labeled peptides injected intravenously into mice bearing orthotopic 22Rv1 human prostate cancer xenografts, quantitative immunohistochemical image analysis revealed significantly larger FAM-positive areas for iRGD [1].

Tumor homing Biodistribution iRGD vs CRGDC Prostate cancer Quantitative imaging

iRGD vs RGD in Tumor Vascular Permeability: Evans Blue Extravasation Quantification

In a study evaluating iRGD's effects on tumor vascular permeability in non-small cell lung cancer (NSCLC) models, iRGD co-administration significantly increased Evans Blue dye accumulation in tumor tissue compared to Evans Blue alone. Evans Blue binds serum albumin and serves as a quantitative marker for macromolecular extravasation and vascular leakiness [1].

Vascular permeability Evans blue assay iRGD vs RGD Tumor vasculature NSCLC

iRGD vs NGR Peptide in Tumor Penetration: iNGR Framework Demonstrates Superiority

In a de novo peptide design study, embedding the NGR tumor-homing sequence (which targets endothelial CD13) into the iRGD framework (generating the peptide CRNGRGPDC, termed iNGR) resulted in significantly enhanced tumor penetration compared to standard NGR peptide. The resulting iNGR peptide homed to tumor vessels and penetrated tumor tissue more effectively than the standard NGR peptide [1].

Tumor-homing peptide NGR peptide iRGD framework Tumor penetration CD13 targeting

Optimal Research and Industrial Applications for iRGD Peptide Based on Quantitative Evidence


Co-Administration with Clinically Approved Chemotherapeutics for Enhanced Solid Tumor Penetration

Based on evidence that iRGD co-administration increases tumor penetration up to 40-fold without requiring chemical conjugation [1], iRGD is optimally deployed as a penetration-enhancing adjuvant co-administered with FDA-approved chemotherapeutics (nab-paclitaxel, doxorubicin, gemcitabine). This strategy preserves the regulatory status of the co-administered drug while achieving equivalent or superior anti-tumor efficacy and improved therapeutic index through decreased effective dose requirements [1]. The plasma half-life of iRGD (CEND-1) in patients is approximately 2 hours following intravenous administration, with clearance from most healthy tissues by 3 hours, supporting intermittent dosing regimens [2].

Conjugation to Imaging Agents for Deep Tumor Diagnostics

The 3.4-fold higher tumor homing area of iRGD compared to non-penetrating control peptides, combined with its ability to achieve penetration depths of 144-150 μm in 3D tumor models (versus 115 μm for RGD) [3], makes iRGD-conjugated imaging agents particularly suitable for detecting deep tumor regions and metastatic lesions. iRGD has been successfully conjugated with various chelators for 68Ga-labeling in PET imaging applications, with the choice of chelator (DOTAGA vs NODAGA) modulating tumor-to-blood ratios through differential clearance kinetics [4].

Nanoparticle and Nanocarrier Surface Functionalization for Enhanced Tumor Accumulation

Evidence demonstrates that iRGD functionalization enables trans-endothelial migration and deep interstitial penetration (≥200 μm) of modified carriers, yielding up to fourfold increases in intratumoral accumulation versus unmodified carriers [5]. This makes iRGD an optimal surface ligand for nanoparticle-based drug delivery systems targeting solid tumors with dense stromal barriers, including pancreatic ductal adenocarcinoma, where a Phase I trial of iRGD (CEND-1) in combination with nab-paclitaxel and gemcitabine has been conducted [6].

Preclinical Oncology Survival Studies Requiring Validated Efficacy Endpoints

For preclinical glioma and other solid tumor models where median survival is a primary endpoint, iRGD-mediated delivery systems provide validated efficacy differentiation from conventional RGD peptides. Direct comparative data show median survival extension of 61 days (iRGD co-administration) versus 43.5 days (RGD conjugate), representing a 40.2% improvement [3]. This quantitative survival advantage, combined with iRGD's ability to increase tumor vascular permeability (2.5-fold Evans Blue extravasation) [7] and decrease tumor vascular density, supports iRGD selection for efficacy studies where deep tumor penetration and survival benefit are critical outcome measures.

Technical Documentation Hub

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